4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid is a useful research compound. Its molecular formula is C22H19NO5S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromen-2-yl]butanoic acid is a derivative of benzothiazole and chromone, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be described as follows:
Property | Value |
---|---|
Molecular Weight | 323.37 g/mol |
Molecular Formula | C18H13N3O3S |
LogP | 4.0393 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 47.129 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of benzothiazole and chromone have shown significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer cells.
In a study evaluating a series of benzothiazole and chromone derivatives, several compounds exhibited IC50 values indicating potent anticancer activity. For example, compounds were tested in HCT116 and HeLa cell lines with notable results:
Compound | IC50 (µM) HCT116 | IC50 (µM) HeLa |
---|---|---|
Compound 2c | ≤10 | ≤10 |
Compound 7h | ≤5 | ≤5 |
Compound 7l | ≤5 | ≤5 |
These findings suggest that modifications in the structure significantly enhance biological activity against cancer cells .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases involved in cell cycle regulation and DNA damage response pathways. For example, the inhibition of ATR kinase has been associated with increased cytotoxicity in cancer cells. The compounds demonstrated the ability to inhibit phosphorylation of Chk1 at Ser 317, further confirming their role as ATR inhibitors .
Case Studies
- In Vitro Studies : A comprehensive study evaluated the anticancer activities of synthesized benzothiazole derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with some achieving logGI(50) values as low as -5.38 .
- Molecular Docking Studies : Molecular docking studies have shown that the binding interactions of these compounds with ATR kinase are comparable to those of known inhibitors like Torin2. This suggests a targeted approach in developing these compounds as potential therapeutic agents .
特性
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxochromen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-2-12-10-13-17(11-15(12)24)28-16(7-5-9-19(25)26)20(21(13)27)22-23-14-6-3-4-8-18(14)29-22/h3-4,6,8,10-11,24H,2,5,7,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJCGRFBTJNFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。